

Physical and chemical properties of threoguaiacylglycerol

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Compound of Interest		
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An In-depth Technical Guide on the Physical and Chemical Properties of **threo- Guaiacylglycerol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol is a phenylpropanoid, a class of organic compounds of natural origin. As a substructure of lignin, it is abundant in the plant kingdom. This document provides a comprehensive overview of the physical and chemical properties of **threo-guaiacylglycerol**, its synthesis, and its biological activities, with a focus on its anti-inflammatory effects. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

CAS Number: 27391-16-8

Molecular Formula: C10H14O5[1][2]

Molecular Weight: 214.22 g/mol [1][2]

Physical and Chemical Properties



While specific quantitative data for the melting point, boiling point, and pKa of pure **threo-guaiacylglycerol** are not readily available in the reviewed literature, data for some of its derivatives provide an indication of its general physical characteristics. The compound is typically described as a powder[1].

Solubility

threo-Guaiacylglycerol is soluble in a variety of organic solvents. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[1].

Solvent	Solubility	Reference
Chloroform	Soluble	[1]
Dichloromethane	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Acetone	Soluble	[1]

Spectral Data

The structural elucidation of **threo-guaiacylglycerol** and its derivatives is primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure and stereochemistry of guaiacylglycerol derivatives. The chemical shifts can vary depending on the solvent and the specific derivative.

Reference ¹H NMR Data for a **threo-Guaiacylglycerol** Derivative (in d6-acetone):[3]



Proton	Chemical Shift (δ, ppm)
CH₃O- of A-ring	3.82 (s)
CH₃O- of B-ring (threo)	3.89 (s)
β-СН	4.51 (broad q, J=4.5 Hz)
α-CH	4.91 (broad d, J=5.5 Hz)
Aromatic	6.63-7.35 (m)

Reference ¹³C NMR Data: While a specific spectrum for the parent **threo-guaiacylglycerol** is not provided, the characteristic peaks for the glycerol side chain are key for distinguishing between threo and erythro isomers[4].

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Reference Mass Spectrum Data for a threo-Guaiacylglycerol Derivative (m/z, %):[3]

m/z	Relative Abundance (%)
374 (M+)	0.9
356	4.2
338	4.2
326	33.2
178	100

Experimental Protocols Synthesis of threo-Guaiacylglycerol Derivatives

The synthesis of guaiacylglycerol derivatives often involves the reaction of an appropriate aromatic aldehyde with an α -lithiated aryloxyacetic acid, followed by reduction. The following is



a generalized protocol based on reported syntheses of related compounds[5].

Materials:

- Aromatic aldehyde (e.g., vanillin)
- (2-methoxyphenoxy)ethanoic acid
- Diisopropylamine
- Butyllithium in hexane
- Tetrahydrofuran (THF), anhydrous
- Borane-dimethyl sulfide complex
- Hydrochloric acid (3 M)
- Ether
- Methanol
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., methylene chloride, ethyl acetate, hexanes)

Procedure:

- Preparation of Lithium Diisopropylamide (LDA): In a three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0°C and slowly add butyllithium in hexane. Stir the mixture for 30 minutes.
- Formation of the α-lithiated species: Slowly add a solution of (2-methoxyphenoxy)ethanoic acid in anhydrous THF to the LDA solution. Allow the mixture to warm to 35-40°C and stir for approximately 30 minutes.



- Condensation with Aldehyde: Cool the reaction mixture back to 0°C and slowly add a solution of the aromatic aldehyde in anhydrous THF. Continue stirring at 0°C for 1 hour and then let the reaction proceed overnight at room temperature.
- Work-up: Cool the reaction mixture to 0°C and acidify with 3 M hydrochloric acid. Extract the
 aqueous layer with ether. Wash the combined organic layers with brine, dry over anhydrous
 sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3hydroxypropionic acid intermediate.
- Reduction: Dissolve the crude intermediate in anhydrous THF and add borane-dimethyl sulfide complex. Stir the reaction at room temperature. After the reaction is complete (monitored by TLC), carefully quench the reaction with methanol.
- Final Work-up: Remove the solvent by evaporation. To ensure complete removal of boric acid, dissolve the residue in methanol and re-evaporate. Dry the residue under vacuum.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in methylene chloride or hexanes) to separate the threo and erythro isomers[5].

Purification and Analysis Workflow



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Purification and analysis workflow for **threo-guaiacylglycerol**.



Biological Activity and Mechanism of Action

threo-Guaiacylglycerol and its derivatives have been reported to possess various biological activities, most notably anti-inflammatory effects. This activity is primarily attributed to the inhibition of nitric oxide (NO) production[6][7].

Inhibition of Nitric Oxide (NO) Production

Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Derivatives of **threo-guaiacylglycerol** have been shown to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This suppression is mediated through the inhibition of the NF-κB and STAT3 signaling pathways[8][9].

Signaling Pathway Inhibition

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and STAT3. These transcription factors then drive the expression of pro-inflammatory genes, including iNOS and COX-2. **threo-Guaiacylglycerol** derivatives intervene in this pathway, preventing the activation of NF-κB and STAT3, and thereby reducing the inflammatory response.

Inhibition of LPS-induced inflammatory signaling by threo-guaiacylglycerol derivatives.

This diagram illustrates how lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) activates downstream signaling pathways, leading to the activation of IKK and JAKs. IKK activation results in the phosphorylation and subsequent degradation of IkB, releasing the NF-kB complex (p65/p50) to translocate to the nucleus. Simultaneously, JAK activation leads to the phosphorylation and dimerization of STAT3, which also translocates to the nucleus. In the nucleus, both NF-kB and p-STAT3 bind to the promoter regions of pro-inflammatory genes like iNOS and COX-2, inducing their transcription. **threo-Guaiacylglycerol** derivatives exert their anti-inflammatory effect by inhibiting the activity of IKK and JAKs, thereby preventing the activation of NF-kB and STAT3.



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